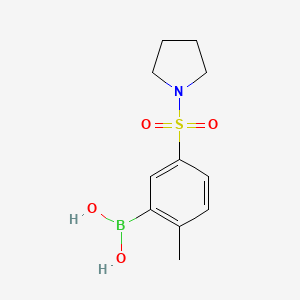

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOBOEZYVVBMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657427 | |

| Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-01-6 | |

| Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 871333-01-6): Properties, Synthesis, and Applications in Drug Discovery

Abstract and Core Compound Overview

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, registered under CAS Number 871333-01-6, is a highly functionalized boronic acid derivative of significant interest to the medicinal chemistry and drug development communities. As a synthetic building block, its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] The molecule's architecture, featuring a boronic acid group for coupling, a methyl group for steric and electronic influence, and a pyrrolidinylsulfonyl moiety to enhance solubility and provide hydrogen bonding opportunities, makes it a valuable reagent for constructing complex biaryl structures found in many contemporary drug candidates, particularly kinase inhibitors.[1][4][5] This guide provides an in-depth analysis of its properties, a plausible synthetic route, its primary applications, and essential handling protocols.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The compound's physical and chemical characteristics are critical for its effective use in synthesis. It is typically supplied as a white to off-white solid.[6] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871333-01-6 | [6] |

| Molecular Formula | C₁₁H₁₆BNO₄S | [6] |

| Molecular Weight | 269.13 g/mol | |

| Melting Point | 126-128 °C | [6] |

| Appearance | Solid | |

| Purity | ≥96% | |

| Predicted Boiling Point | 490.3 ± 55.0 °C at 760 mmHg | [6][7] |

| Predicted Density | 1.37 ± 0.1 g/cm³ | [6][7] |

| Predicted pKa | 7.56 ± 0.58 | [6] |

Solubility and Stability

While specific solubility data is not extensively published, the presence of the polar pyrrolidinylsulfonyl and boronic acid moieties suggests moderate solubility in polar organic solvents such as DMF, DMSO, and alcohols. The sulfonyl group, in particular, is often incorporated into drug candidates to improve aqueous solubility.[1][2] Boronic acids are known to be sensitive to dehydration, potentially forming boroxines (cyclic anhydrides) upon prolonged heating or under vacuum. Therefore, storage under an inert, dry atmosphere is crucial to maintain its integrity.[2]

Predicted ¹H NMR Spectroscopic Analysis

While an experimental spectrum is not publicly available, a predicted ¹H NMR spectrum in CDCl₃ can be inferred based on analogous structures.[8][9]

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~7.5-8.2 ppm). The proton ortho to the boronic acid group and the proton between the methyl and sulfonyl groups will likely appear as doublets, with the remaining proton as a doublet of doublets, showing characteristic ortho and meta coupling.

-

Pyrrolidine Protons (-CH₂-): Two multiplets are anticipated around ~3.3 ppm and ~1.9 ppm, corresponding to the alpha and beta methylene protons of the pyrrolidine ring, respectively.

-

Methyl Protons (-CH₃): A sharp singlet is expected around ~2.5 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, would appear in the region of ~8.0-8.5 ppm, though its visibility can be highly dependent on solvent and concentration.

Synthesis and Purification Workflow

A plausible and efficient synthesis of this compound can be designed starting from commercially available 2-bromo-4-methylbenzenesulfonyl chloride. The workflow leverages standard, high-yielding transformations common in medicinal chemistry.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((2-Bromo-4-methylphenyl)sulfonyl)pyrrolidine

-

To a stirred solution of 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 eq.).

-

Slowly add pyrrolidine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the sulfonamide intermediate from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise over 20 minutes. The causality here is the use of a strong organolithium base to perform a halogen-metal exchange at the aryl bromide position, which is the most acidic site for this transformation. Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 2 hours at -78 °C.

-

Allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding 1M HCl at 0 °C and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The crude product can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization to afford the final boronic acid as a solid. This self-validating protocol relies on the clean conversion and differential solubility of the product versus starting materials and byproducts.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary value of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling.[3] This reaction is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and tolerance of a vast array of functional groups, enabling the efficient synthesis of complex biaryl and heteroaryl motifs.[10][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides (Ar-X).

-

Reagent Preparation: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, or K₂CO₃, 2.0-3.0 eq.). The choice of a slight excess of the boronic acid ensures complete consumption of the often more valuable halide partner. The base is critical for activating the boronic acid for the transmetalation step.[11]

-

Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq.) or a combination of Pd₂(dba)₃ and a phosphine ligand like Xantphos. The choice of catalyst and ligand is substrate-dependent and crucial for reaction efficiency.[5]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or an anhydrous solvent like 2-MeTHF for 'green' chemistry applications.[5][11] Degassing (e.g., by sparging with argon for 15-20 minutes) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.

Role in Medicinal Chemistry and Drug Discovery

The structural features of this boronic acid are tailored for modern drug discovery challenges.

-

Scaffold Hopping and Library Synthesis: It serves as a versatile building block for creating libraries of related compounds to explore structure-activity relationships (SAR).[3]

-

Modulation of Physicochemical Properties: The pyrrolidinylsulfonyl group is not merely a spectator. It can significantly enhance the solubility of the final compound, a critical parameter for oral bioavailability.[1] Furthermore, its hydrogen bond accepting capabilities can be crucial for anchoring the molecule within a target protein's active site.

-

Application in Kinase Inhibitors: Many potent kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. This reagent has been specifically utilized in the synthesis of novel inhibitors targeting kinases like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[4][5] The substitution pattern on the phenyl ring allows for precise positioning of functional groups to optimize target engagement and selectivity. The electron-withdrawing sulfonyl group also lowers the pKa of the boronic acid, which can improve its reactivity and utility in boronate affinity chromatography under physiological pH conditions.[12]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain compound quality.[13]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [6] |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][13] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |

-

Handling: Use in a well-ventilated area or chemical fume hood.[13] Avoid formation of dust.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6][14] For long-term stability, storage under an inert gas (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[2][6]

Conclusion

This compound is a strategically designed synthetic intermediate that provides a reliable and efficient entry point to complex molecular architectures. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the beneficial physicochemical properties imparted by its sulfonyl moiety, establishes it as a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive compounds.

References

-

MySkinRecipes. (n.d.). (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. Retrieved from [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1198. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Letters, 40(4), 629-643. Retrieved from [Link]

-

Li, S., et al. (2013). Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. Organic & Biomolecular Chemistry, 11(45), 7899-906. Retrieved from [Link]

-

Organic Syntheses. (n.d.). NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROARYL HALIDES AND PHENOLIC DERIVATIVES. Retrieved from [Link]

-

Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]

-

Kratochvíl, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11406–11427. Retrieved from [Link]

Sources

- 1. (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | 871333-01-6 [amp.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 9. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 10. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry and drug development. Their versatility, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. This has enabled the synthesis of numerous biologically active compounds with applications ranging from oncology to infectious diseases. 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid is a valuable building block in this class of reagents, offering a unique combination of steric and electronic properties conferred by the methyl and pyrrolidinylsulfonyl substituents. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, making this compound a desirable intermediate for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid, designed for researchers and scientists in the field of drug development. The proposed synthesis is grounded in well-established chemical transformations and is presented with a focus on experimental detail, mechanistic understanding, and practical considerations for successful execution in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid (1), suggests a convergent synthetic approach. The key disconnections are the C-B bond and the S-N bond. Two primary synthetic routes are envisioned:

-

Route A: This pathway commences with a commercially available substituted aniline, introducing the sulfonyl group first, followed by the installation of the boronic acid functionality via a Sandmeyer-type reaction.

-

Route B: This alternative strategy begins with a halogenated toluene derivative, which is first subjected to sulfonation and subsequent amidation, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid group.

This guide will focus on a detailed protocol for Route B , as it often provides higher yields and greater functional group tolerance in the final borylation step.

Retrosynthetic Pathway (Route B):

Caption: Retrosynthetic analysis of 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid.

Part 1: Synthesis of Key Intermediates

Synthesis of 2-Methyl-5-bromobenzenesulfonyl chloride (3)

The synthesis of the key intermediate, 2-methyl-5-bromobenzenesulfonyl chloride, begins with the diazotization of commercially available 4-bromo-2-methylaniline, followed by a copper-catalyzed sulfonylchlorination.

Reaction Scheme:

Caption: Synthesis of 2-methyl-5-bromobenzenesulfonyl chloride.

Experimental Protocol:

-

Diazotization: To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 M) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylchlorination: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. To this solution, copper(I) chloride (0.1 eq) is added, followed by the dropwise addition of the previously prepared cold diazonium salt solution. The reaction is exothermic and should be controlled with an ice bath.

-

Work-up and Purification: After the addition is complete and gas evolution has ceased, the reaction mixture is poured onto ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to afford 2-methyl-5-bromobenzenesulfonyl chloride as a solid.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium intermediate.

-

Copper(I) Chloride Catalyst: Copper(I) acts as a catalyst in the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.

Synthesis of 1-((3-Bromo-4-methylphenyl)sulfonyl)pyrrolidine (2)

The synthesized sulfonyl chloride is then reacted with pyrrolidine to form the corresponding sulfonamide.

Reaction Scheme:

Caption: Formation of the sulfonamide intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methyl-5-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added triethylamine (1.2 eq).

-

Amine Addition: Pyrrolidine (1.1 eq) is then added dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at 0-5 °C during the addition.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The mixture is then diluted with water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 1-((3-bromo-4-methylphenyl)sulfonyl)pyrrolidine.

Self-Validating System:

-

The formation of triethylamine hydrochloride as a white precipitate during the reaction serves as a visual indicator of reaction progress.

-

The purity of the product can be readily assessed by thin-layer chromatography (TLC) against the starting sulfonyl chloride.

Part 2: Final Synthesis of 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic Acid

The final step involves the palladium-catalyzed Miyaura borylation of the aryl bromide intermediate.

Reaction Scheme:

Caption: Miyaura borylation to form the boronic ester.

Experimental Protocol:

-

Reaction Setup: A mixture of 1-((3-bromo-4-methylphenyl)sulfonyl)pyrrolidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) is placed in a dry Schlenk flask.

-

Solvent and Degassing: Anhydrous, degassed 1,4-dioxane is added, and the mixture is degassed by bubbling with argon for 15-20 minutes.

-

Reaction: The reaction mixture is heated to 80-90 °C under an inert atmosphere and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude boronic ester is then purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid (Optional but often necessary for purification and subsequent use): The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with a suitable acid (e.g., aqueous HCl) in a solvent like acetone or by transesterification with a diol that can be easily removed. Often, the boronic acid is isolated by adjusting the pH to precipitate the product, which is then collected by filtration.

Expertise & Experience - Key Considerations:

-

Anhydrous and Inert Conditions: The Miyaura borylation is sensitive to moisture and oxygen. The use of dry solvents and an inert atmosphere (argon or nitrogen) is critical for achieving high yields and preventing catalyst deactivation.

-

Choice of Base: Potassium acetate is a commonly used base that is effective in this transformation. Stronger bases can lead to side reactions, including protodeboronation of the product.

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and widely used catalyst for Miyaura borylation, known for its high activity and broad functional group tolerance.[1]

Part 3: Characterization and Data Presentation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |

| 2-Methyl-5-bromobenzenesulfonyl chloride (3) | C₇H₆BrClO₂S | 273.55 | Aromatic protons (multiplets), Methyl proton (singlet) | Aromatic carbons, Methyl carbon | [M]+, [M+2]+ |

| 1-((3-Bromo-4-methylphenyl)sulfonyl)pyrrolidine (2) | C₁₁H₁₄BrNO₂S | 308.20 | Aromatic protons (multiplets), Pyrrolidine protons (multiplets), Methyl proton (singlet) | Aromatic carbons, Pyrrolidine carbons, Methyl carbon | [M]+, [M+2]+ |

| 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid (1) | C₁₁H₁₆BNO₄S | 269.12 | Aromatic protons (multiplets), B(OH)₂ (broad singlet), Pyrrolidine protons (multiplets), Methyl proton (singlet) | Aromatic carbons (including C-B bond), Pyrrolidine carbons, Methyl carbon | [M+H]+ |

Note: The expected NMR chemical shifts are general predictions and may vary depending on the solvent and other experimental conditions. The mass spectrometry data will show characteristic isotopic patterns for bromine-containing compounds.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in diazotization | Temperature too high; Incomplete reaction. | Strictly maintain temperature at 0-5 °C; Ensure dropwise addition of NaNO₂; Stir for a sufficient time. |

| Incomplete sulfonamide formation | Inactive sulfonyl chloride; Insufficient base. | Use freshly prepared or purified sulfonyl chloride; Ensure at least stoichiometric amount of base is used. |

| Low yield in Miyaura borylation | Catalyst deactivation (air/moisture); Impure starting materials; Insufficient heating. | Ensure anhydrous and inert conditions; Purify the aryl bromide intermediate; Optimize reaction temperature and time. |

| Protodeboronation of product | Presence of water or acid; Overly strong base. | Use anhydrous conditions; Use a mild base like KOAc; Perform a careful work-up. |

Conclusion

The synthesis of 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid presented in this guide offers a reliable and scalable route to this valuable building block for drug discovery. By following the detailed protocols and considering the key experimental parameters, researchers can confidently produce this compound in high purity. The strategic use of well-established reactions like the Sandmeyer-type sulfonylchlorination and the Miyaura borylation ensures the efficiency and robustness of the overall synthetic sequence. The insights provided into the causality of experimental choices and troubleshooting will further aid in the successful implementation of this synthesis in a research and development setting.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 1884 , 17 (2), 1633–1635. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

Sources

An In-Depth Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has emerged as a pivotal reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its unique structural features, combining a reactive boronic acid moiety with a solubilizing pyrrolidinylsulfonyl group on a methylated phenyl scaffold, make it an invaluable tool for constructing biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, a detailed (to the extent publicly available) examination of its synthesis and analysis, and insights into its critical role in the development of next-generation therapeutics, such as kinase inhibitors for oncology.

Chemical Structure and Physicochemical Properties

This compound is a substituted arylboronic acid with the chemical formula C₁₁H₁₆BNO₄S and a molecular weight of approximately 269.13 g/mol .[1]

Key Structural Features:

-

Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its reactivity, enabling palladium-catalyzed cross-coupling reactions.

-

Phenyl Ring: The aromatic core provides a rigid scaffold for the attachment of other functional groups.

-

Methyl Group (-CH₃): The ortho-methyl group can influence the steric and electronic properties of the molecule, potentially affecting reaction kinetics and the conformation of the final products.

-

Pyrrolidin-1-ylsulfonyl Group: This substituent significantly enhances the compound's solubility in organic solvents, a crucial factor in many synthetic protocols.[2] It can also modulate the biological activity and pharmacokinetic properties of the molecules it is incorporated into.[2]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 871333-01-6 | |

| Molecular Formula | C₁₁H₁₆BNO₄S | |

| Molecular Weight | 269.13 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 126-128 °C | |

| Purity | Typically ≥96% | |

| Storage | Room temperature, under inert gas |

InChI and InChIKey:

-

InChI: 1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3

-

InChIKey: IWOBOEZYVVBMGG-UHFFFAOYSA-N

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Workflow:

The synthesis would likely commence from a readily available starting material such as 2-methylaniline. The key transformations would involve:

-

Sulfonylation: Introduction of the sulfonyl group onto the phenyl ring.

-

Bromination/Iodination: Halogenation of the phenyl ring to introduce a handle for the subsequent borylation step.

-

Borylation: Conversion of the aryl halide to the corresponding boronic acid.

Caption: A plausible synthetic route to the target compound.

Experimental Considerations and Rationale:

-

Sulfonylation: This step is crucial for introducing the pyrrolidinylsulfonyl moiety. The choice of sulfonating agent and reaction conditions would be critical to ensure regioselectivity and high yield.

-

Halogenation: A directed ortho-metalation followed by halogenation or an electrophilic aromatic substitution could be employed. The choice of halogen (bromine or iodine) would influence the reactivity in the subsequent borylation step.

-

Borylation: A common method for synthesizing arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate at low temperatures, followed by acidic workup.[3]

Purification Protocol:

A general method for the purification of boronic acids involves the following steps:

-

Extraction: The crude product is typically dissolved in an organic solvent and washed with aqueous solutions to remove inorganic impurities.

-

Acid-Base Treatment: The boronic acid can be converted to its boronate salt by treatment with a base. This salt can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification regenerates the pure boronic acid.

-

Recrystallization or Chromatography: The purified boronic acid can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization: Ensuring Quality and Identity

A comprehensive analysis is essential to confirm the structure and purity of this compound. The following techniques are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the pyrrolidine ring.

-

¹³C NMR: This analysis reveals the number of unique carbon atoms and their chemical environments. It would provide characteristic signals for the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.

-

¹¹B NMR: This specialized NMR technique is used to characterize boron-containing compounds and would show a characteristic signal for the boronic acid group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.

Applications in Drug Discovery and Development

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[2][4] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it a cornerstone of modern medicinal chemistry.

Role in Kinase Inhibitor Synthesis:

A significant area of application for this boronic acid is in the synthesis of kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. By participating in Suzuki-Miyaura coupling reactions, this compound enables the construction of complex biaryl structures that are often found at the core of potent and selective kinase inhibitors. For instance, it has been utilized in the development of inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[5][6]

Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Advantages in Medicinal Chemistry:

-

Structural Diversity: Enables the synthesis of a wide array of biaryl compounds with diverse functionalities.

-

Improved Physicochemical Properties: The pyrrolidinylsulfonyl group can enhance solubility and other drug-like properties.[2]

-

Late-Stage Functionalization: Boronic acids are generally stable and can be introduced late in a synthetic sequence, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis, with a particularly significant impact on medicinal chemistry and drug discovery. Its utility in constructing complex molecular architectures through the robust and reliable Suzuki-Miyaura cross-coupling reaction has positioned it as a key reagent in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of specialized reagents like this boronic acid will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.

References

-

(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Semantic Scholar. Retrieved from [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). PubMed Central. Retrieved from [Link]

-

α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

An In-Depth Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Properties, Applications, and Experimental Protocols

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with CAS Number 871333-01-6, is a specialized organoboron compound that has emerged as a valuable reagent in synthetic and medicinal chemistry.[1] Boronic acids, as a class, are renowned for their versatility, relative stability, and pivotal role in carbon-carbon bond formation.[2] This particular derivative is distinguished by the presence of a methyl group and a pyrrolidinylsulfonyl moiety on the phenyl ring. These substitutions are not merely decorative; they strategically modulate the electronic properties and steric profile of the molecule, influencing its reactivity and the physicochemical properties of its downstream products.

The pyrrolidinylsulfonyl group, for instance, can enhance solubility and may influence the binding affinity of resulting compounds in biological systems, making this reagent particularly attractive for drug discovery programs.[3][4] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its application, and insights into its handling and storage, aimed at researchers and professionals in drug development.

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is foundational to its effective use in synthesis. The key properties of this compound are summarized below.

Physical Data

The compound is typically supplied as a solid, and its key physical characteristics are presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| CAS Number | 871333-01-6 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₄S | [4] |

| Molecular Weight | 269.13 g/mol | |

| Physical Form | Solid | |

| Melting Point | 126-128 °C | [5] |

| Density | 1.37 g/cm³ | [5] |

| Boiling Point | 490.3 °C at 760 mmHg | [5] |

| Flash Point | 250.3 °C | [5] |

| Refractive Index | 1.601 | [5] |

Chemical Stability and Reactivity

Boronic acids are generally more stable than many other organometallic reagents, tolerating exposure to air and moisture to a greater degree.[2] However, their stability is not absolute, and understanding potential degradation pathways is critical for successful and reproducible chemistry.

-

Protodeboronation : This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[6] The reaction is influenced by pH and the electronic nature of the aryl ring. The substituents on this compound are designed to provide a balance of reactivity and stability.

-

Boroxine Formation : Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[6] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for. Storing the compound under an inert, dry atmosphere mitigates this issue.

-

Oxidation : Boronic acids can be susceptible to oxidative degradation.[6] Care should be taken to avoid strong oxidizing agents.

The primary utility of this compound lies in its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions.

Section 2: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules in pharmaceuticals and materials science.[7][8][9] this compound is an ideal substrate for this transformation.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.[8]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[8]

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl halide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.1 - 1.2 equiv.)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃ solution)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a round-bottom flask, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the palladium catalyst (0.03 equiv.).

-

Inert Atmosphere : Seal the flask and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen).[7][8] This step is crucial as oxygen can deactivate the Pd(0) catalyst. Repeat this cycle 3-5 times.

-

Solvent and Base Addition : Add the degassed organic solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃). The biphasic mixture should be stirred vigorously.

-

Heating and Monitoring : Heat the reaction mixture to reflux (typically 90-110 °C) under the inert atmosphere.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[8]

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[7]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] The crude product is typically purified by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 3: Applications in Drug Discovery

The incorporation of boronic acid moieties into drug candidates has gained significant traction, especially after the FDA approval of drugs like Bortezomib (Velcade).[10][11] Boron's unique ability to form stable yet reversible covalent bonds with biological nucleophiles is a key attribute.[11]

This compound serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications.[3]

-

Kinase Inhibitors : The biaryl structures readily formed using this reagent are common scaffolds in kinase inhibitors, a major class of oncology drugs.[3]

-

Scaffold Hopping and Library Synthesis : This building block is used to create diverse libraries of compounds for high-throughput screening. Recent studies have utilized aniline derivatives with the pyrrolidin-1-ylsulfonyl group in the synthesis of novel kinase inhibitors for conditions like Acute Myeloid Leukemia (AML).[12][13] The boronic acid analog allows for facile diversification of the core structure.

-

Modulation of Physicochemical Properties : The sulfonyl group can act as a hydrogen bond acceptor, and the overall structure can improve properties like solubility and cell permeability, which are critical for drug efficacy.[3]

Section 4: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the chemical integrity of the reagent and ensure laboratory safety.

Storage Recommendations

-

Temperature : Store in a cool place, with some suppliers recommending refrigerated conditions (2-8°C).[4][14]

-

Atmosphere : To prevent degradation via moisture (protodeboronation) and dehydration (boroxine formation), the compound should be stored under a dry, inert atmosphere such as nitrogen or argon.[15]

-

Container : Keep the container tightly closed in a dry and well-ventilated place.[14] Use containers made of suitable materials like HDPE, polypropylene, or glass.[16]

Safety and Hazard Information

Based on available safety data, this compound should be handled with standard laboratory precautions.

-

Signal Word : Warning[17]

-

Hazard Statements :

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

Section 5: Analytical Characterization

Confirming the identity and purity of the starting material and the final product is a non-negotiable step in synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure. Expected signals would include aromatic protons in the 7-8 ppm region, distinct singlets for the methyl group, and multiplets for the pyrrolidine ring protons.

-

Mass Spectrometry (MS) : LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of the final product.[18] For the title compound, one would expect to observe the molecular ion peak corresponding to its mass.

-

Purity Analysis : High-Performance Liquid Chromatography (HPLC) is typically used to assess the purity of the boronic acid before use and to analyze the purity of the final coupled product.

Conclusion

This compound is a highly functionalized and valuable building block for synthetic chemists. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with substituents that confer desirable properties for medicinal chemistry, makes it a powerful tool in the development of novel therapeutics and complex organic molecules. By understanding its core properties, adhering to established protocols, and observing proper safety and handling procedures, researchers can effectively leverage this reagent to advance their scientific objectives.

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

- Lab Alley. (n.d.). How to Store Boric Acid.

- BenchChem. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.

- ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters.

- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.

- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- U.S. Borax Inc. (n.d.). Borate handling and storage.

- Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

- MySkinRecipes. (n.d.). (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid.

- PubChem. (n.d.). (2-(pyrrolidin-1-ylmethyl)phenyl)boronic Acid.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 871333-01-6.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID.

- Echemi. (n.d.). 2-METHYL-5-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID.

- PubChem. (n.d.). Methylboronic Acid.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MySkinRecipes. (n.d.). This compound.

- MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.

- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubChem. (n.d.). Phenylboronic Acid.

- ChemicalBook. (n.d.). 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.

- PubMed Central. (n.d.). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML.

- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.

- SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.

- ChemSafety PRO. (n.d.). 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID Safety Data Sheets.

- Guidechem. (n.d.). ácido fenilborónico 2-metil-5- (pirrolidina-1-ilsulfonilo).

- PubChem. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid.

Sources

- 1. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | 871333-01-6 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. laballey.com [laballey.com]

- 17. echemi.com [echemi.com]

- 18. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted arylboronic acid of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceutical agents. A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and regulatory compliance. This guide provides a senior application scientist's perspective on the theoretical and practical aspects of characterizing this compound. While specific experimental data for this molecule is scarce in public literature, this document synthesizes established principles of boronic acid chemistry to provide a predictive framework and robust experimental protocols for its characterization.

Introduction and Molecular Profile

Arylboronic acids are a cornerstone of modern organic synthesis, valued for their versatility and relative stability compared to other organometallic reagents[1]. The title compound, this compound, incorporates several functional groups that influence its chemical behavior:

-

Arylboronic Acid Core: The B(OH)₂ group is the reactive center for cross-coupling reactions and is a mild Lewis acid. Its presence dictates the primary stability concerns, such as dehydration and protodeboronation[2][3].

-

Methyl Group: An electron-donating group on the phenyl ring, which can subtly influence the reactivity of the boronic acid.

-

Sulfonylpyrrolidine Group: A bulky, polar, and electron-withdrawing substituent that significantly impacts the molecule's polarity, crystal packing, and, consequently, its solubility profile.

A thorough characterization of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for developing scalable synthetic routes, ensuring batch-to-batch consistency, and designing stable drug formulations.

Physicochemical Properties

A summary of the known physical and chemical properties for this compound is presented below. This data serves as the foundation for designing and interpreting solubility and stability experiments.

| Property | Value | Source(s) |

| CAS Number | 871333-01-6 | |

| Molecular Formula | C₁₁H₁₆BNO₄S | |

| Molecular Weight | 269.13 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | 126-128 °C | [5] |

| Purity | ≥96% (Typical) | |

| Storage | Room temperature, under inert atmosphere (Nitrogen) | [4] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate directly affects its bioavailability, reaction kinetics, and purification efficiency. Arylboronic acids, as a class, are known for their generally poor aqueous solubility[6].

Theoretical Considerations and Predictions

Based on the molecular structure, we can predict the following solubility trends:

-

Aqueous Solubility: Expected to be low. While the sulfonyl and boronic acid groups add polarity, the overall molecule is dominated by the hydrophobic aryl core. The solubility is also likely to be pH-dependent; at pH values above the boronic acid's pKa, it will convert to the more soluble anionic tetrahedral boronate form[7].

-

Organic Solvent Solubility: Solubility is predicted to be higher in polar organic solvents. Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons[8][9]. The presence of the sulfonylpyrrolidine group in the target molecule will likely enhance its affinity for polar aprotic solvents such as DMSO, DMF, and acetone, while remaining poorly soluble in solvents like hexanes and methylcyclohexane.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium thermodynamic solubility. The core principle is to saturate a solvent with the compound over an extended period to ensure equilibrium is reached.

Causality: The choice of a 24-48 hour incubation period with continuous agitation is critical to overcome kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium, providing the most reliable and reproducible solubility value.

Protocol Steps:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent. A recommended screening panel is provided in the table below.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. Include a preliminary check at 24 and 48 hours to confirm that the concentration is no longer increasing, thus verifying equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a small aliquot of the supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a standard curve of known concentrations.

| Solvent Class | Recommended Solvents for Screening |

| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (Phosphate), pH 9.0 (Borate) |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF |

| Non-Polar | Toluene, Heptane, Methylcyclohexane |

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and safety profile[2]. Understanding these pathways is crucial for defining appropriate storage conditions and analytical methods.

Primary Degradation Pathways for Arylboronic Acids

-

Dehydration (Boroxine Formation): This is a common and reversible process where three molecules of boronic acid condense to form a six-membered cyclic anhydride called a boroxine, with the loss of three water molecules[10][11]. This process is often driven by heat and can complicate accurate weighing and analysis[3][12].

-

Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents, leading to the formation of the corresponding phenol[13][14].

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. It can occur under harsh acidic or basic conditions[1][2].

Caption: Key Degradation Pathways for Arylboronic Acids.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Causality: Exposing the compound to conditions more severe than accelerated storage (e.g., high heat, strong acid/base) allows for the rapid identification of likely degradation products that might form over a much longer shelf-life. This foresight is critical for robust analytical method development.

Protocol Steps:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table below.

-

Incubation: Store the vials under the specified conditions for a defined period (e.g., 24 hours). Include an unstressed control sample stored at 5 °C in the dark.

-

Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples (stressed and control) by a high-resolution method like LC-MS to separate and identify the parent compound and any degradation products.

| Stress Condition | Reagent / Condition | Typical Incubation |

| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24h |

| Base Hydrolysis | 0.1 M NaOH | 60 °C for 24h |

| Oxidation | 3% H₂O₂ | Room Temp for 24h |

| Thermal | Solid & Solution | 80 °C for 48h |

| Photolytic | Solid & Solution | ICH Q1B light exposure |

Analytical Methodologies for Stability Assessment

Analyzing boronic acids presents unique challenges due to their labile nature[15].

-

Reversed-Phase HPLC (RP-HPLC): This is the workhorse technique. However, care must be taken as on-column hydrolysis of boronic esters (if present as impurities or derivatives) to the acid can occur[16][17]. Using a mobile phase without a pH modifier or employing highly basic mobile phases can sometimes stabilize the analytes[16][17].

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique is highly effective for analyzing boronic acids and their corresponding esters as it avoids the aqueous environments that promote hydrolysis, leading to more accurate quantification[15].

Caption: General Workflow for Stability Assessment.

Recommended Handling and Storage

Based on the general properties of boronic acids and specific vendor information, the following practices are recommended to ensure the long-term integrity of this compound.

-

Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to protect against moisture and oxygen, which can promote hydrolysis and oxidation, respectively[2].

-

Temperature: While the vendor suggests room temperature storage, for long-term stability and to minimize the risk of boroxine formation, storage at a reduced temperature (2-8 °C) or frozen (-20 °C) is advisable[2].

-

Light: Protect from light by using amber vials or storing containers in the dark to prevent potential photolytic degradation[2].

-

Containers: Use tightly sealed, clean glass or chemically resistant plastic (e.g., HDPE) containers to prevent moisture ingress[2][18].

-

Handling: When handling, avoid moisture. Use a glove box or glove bag for aliquoting if possible. Loose boronic acids can be slippery; clean up spills immediately[19].

Conclusion

While direct, published data on the solubility and stability of this compound is limited, a robust understanding can be built from the established chemistry of the arylboronic acid class. Its solubility is predicted to be low in aqueous media but favorable in polar organic solvents. The primary stability concerns are dehydration to form boroxines, oxidative cleavage, and protodeboronation. By employing the rigorous, self-validating experimental protocols detailed in this guide—including thermodynamic solubility determination and forced degradation studies—researchers can generate the precise data needed to confidently advance their research and development objectives.

References

-

Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

-

Lab Alley. How to Store Boric Acid. Retrieved from [Link]

-

Wiley-Liss, Inc. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89, 758-765. Retrieved from [Link]

-

U.S. Borax Inc. Borate handling and storage. Retrieved from [Link]

-

Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2879–2883. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

Forst, M. B. et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 132-137. Retrieved from [Link]

-

Regalado, E. L. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 209-216. Retrieved from [Link]

-

Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 837-853. Retrieved from [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Leszczyński, P. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4529–4537. Retrieved from [Link]

-

Kumar, A. et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 61, 227-233. Retrieved from [Link]

-

ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2871. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. This compound | 871333-01-6 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. laballey.com [laballey.com]

- 19. borax.com [borax.com]

The Unassuming Catalyst: A Technical Guide to the Discovery and Enduring Significance of Arylboronic Acids in Medicinal Chemistry

Abstract

This in-depth technical guide charts the remarkable trajectory of arylboronic acids from their early discovery to their current indispensable role in medicinal chemistry. We will delve into the foundational synthetic methodologies, with a particular focus on the Nobel Prize-winning Suzuki-Miyaura coupling, and explore the profound impact this chemistry has had on modern drug discovery and development. Through a detailed examination of their unique chemical properties, this guide will illuminate why arylboronic acids are not merely synthetic intermediates but have also emerged as powerful pharmacophores in their own right, leading to the development of several FDA-approved therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical applications of arylboronic acid chemistry.

The Genesis of a Reagent: A Historical Perspective

The journey of arylboronic acids began in 1860 with the first synthesis of a boronic acid by Edward Frankland.[1] However, for nearly a century, these compounds remained largely a chemical curiosity. Early synthetic routes often relied on the reaction of organometallic reagents like Grignard or organolithium compounds with borate esters.[2][3] While foundational, these methods were often hampered by harsh reaction conditions and limited functional group tolerance, restricting their widespread adoption.

A pivotal moment in the history of organoboron chemistry was the development of the Miyaura borylation reaction. This palladium-catalyzed process, which couples bis(pinacolato)diboron with aryl halides or triflates, provided a much milder and more general route to arylboronic esters.[4][5] This breakthrough made a vast array of previously inaccessible arylboronic acids readily available to the scientific community, setting the stage for a revolution in cross-coupling chemistry.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Molecular Construction

The true ascent of arylboronic acids to prominence is inextricably linked to the development of the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an arylboronic acid and an aryl or vinyl halide, was a monumental leap forward in synthetic organic chemistry and earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry. The reaction's mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts have made it one of the most powerful and widely used tools for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[8][9][10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.

The Significance of Arylboronic Acids in Medicinal Chemistry

The properties of arylboronic acids make them exceptionally well-suited for applications in medicinal chemistry.[11][12][13] Their stability, ease of handling, and the robustness of the Suzuki-Miyaura coupling have streamlined the synthesis of complex drug candidates.[14]

Table 1: Key Attributes of Arylboronic Acids in Drug Discovery

| Attribute | Significance in Medicinal Chemistry |

| Stability | Generally stable to air and moisture, allowing for easy storage and handling. |

| Low Toxicity | Boronic acids and their byproducts typically exhibit low toxicity. |

| Functional Group Tolerance | The Suzuki-Miyaura coupling is compatible with a wide range of functional groups, enabling the synthesis of complex molecules. |

| Commercial Availability | A vast and diverse array of arylboronic acids are commercially available, facilitating rapid library synthesis. |

| Reversible Covalent Inhibition | The boronic acid moiety can form reversible covalent bonds with serine hydrolases, a key mechanism for several drugs.[15] |

Arylboronic Acids as Pharmacophores: From Reagents to Drugs

Beyond their role as synthetic building blocks, arylboronic acids have emerged as a novel class of therapeutic agents.[16][17][18] The unique ability of the boron atom to form a reversible covalent bond with the hydroxyl group of serine residues in enzyme active sites has been a particularly fruitful area of drug discovery.[15] This has led to the development of several FDA-approved drugs.[19][20][21]

Bortezomib (Velcade®): A Proteasome Inhibitor for Multiple Myeloma